6-Chloro-chroman-2-one
Overview
Description
6-Chloro-chroman-2-one is a heterocyclic compound that belongs to the chromanone family It is characterized by a chromanone core structure with a chlorine atom substituted at the 6th position
Mechanism of Action
Target of Action
6-Chloro-chroman-2-one, a derivative of chromanone, is a heterobicyclic compound . Chromanone derivatives have been found to exhibit a wide range of biological activities . The primary targets of chromanone derivatives include enzymes such as aromatase and pteridine reductase-1 . Aromatase is a key enzyme in estrogen biosynthesis, making it a significant target for the treatment of estrogen-dependent breast cancer . Pteridine reductase-1 is a target for antiparasitic activity .
Mode of Action
The interaction of this compound with its targets leads to inhibition of the enzymes’ activities . For instance, when interacting with aromatase, it prevents the conversion of androgens to estrogens, thereby reducing estrogen levels and potentially slowing the growth of estrogen-dependent breast cancer cells .
Biochemical Pathways
The action of this compound affects several biochemical pathways. In the case of aromatase inhibition, it impacts the biosynthesis of estrogen from androgens . When targeting pteridine reductase-1, it influences the metabolic pathways of parasites, leading to their inhibition .
Result of Action
The molecular and cellular effects of this compound’s action depend on its targets. By inhibiting aromatase, it can potentially slow the growth of estrogen-dependent breast cancer cells . Its antiparasitic activity, resulting from the inhibition of pteridine reductase-1, leads to significant inhibition against parasites like T. brucei and L. infantum .
Biochemical Analysis
Biochemical Properties
6-Chloro-2-chromanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, chromanone derivatives, including 6-Chloro-2-chromanone, have been shown to exhibit antioxidant, anti-inflammatory, and antimicrobial properties . These interactions often involve the modulation of enzyme activity, such as inhibition of acetylcholinesterase and activation of antioxidant enzymes . The presence of the chlorine atom enhances the compound’s ability to interact with specific biomolecules, leading to its diverse biological effects.
Cellular Effects
6-Chloro-2-chromanone affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, chromanone derivatives, including 6-Chloro-2-chromanone, have shown antiparasitic activity by targeting specific enzymes in parasites . Additionally, these compounds can modulate cell signaling pathways involved in inflammation and oxidative stress, thereby affecting gene expression and cellular responses . The impact on cellular metabolism includes alterations in energy production and utilization, which can influence cell survival and function.
Molecular Mechanism
The molecular mechanism of 6-Chloro-2-chromanone involves its interaction with various biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, leading to inhibition or activation of their activity. For instance, chromanone derivatives have been shown to inhibit tumor necrosis factor-α (TNF-α) and other inflammatory mediators . Additionally, 6-Chloro-2-chromanone can influence gene expression by modulating transcription factors and signaling pathways. These molecular interactions contribute to the compound’s therapeutic potential and its ability to modulate various biological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-2-chromanone can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that chromanone derivatives, including 6-Chloro-2-chromanone, exhibit varying degrees of stability under different conditions . The degradation products can also have distinct biological activities, which may contribute to the overall effects observed in in vitro and in vivo studies. Long-term exposure to 6-Chloro-2-chromanone can lead to changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 6-Chloro-2-chromanone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory activities . At higher doses, toxic or adverse effects may be observed. For example, high doses of chromanone derivatives have been associated with hepatotoxicity and other adverse effects in animal studies . The threshold effects and dose-response relationships are important considerations in evaluating the safety and efficacy of 6-Chloro-2-chromanone in preclinical studies.
Metabolic Pathways
6-Chloro-2-chromanone is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound can influence metabolic flux and metabolite levels, contributing to its biological effects. For instance, chromanone derivatives have been shown to modulate the activity of enzymes involved in lipid metabolism and energy production . The interactions with metabolic enzymes can lead to changes in the levels of key metabolites, affecting cellular function and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 6-Chloro-2-chromanone within cells and tissues are critical factors that determine its biological activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation . For example, chromanone derivatives have been shown to be transported across cell membranes by specific transporters, affecting their intracellular concentrations and distribution . The localization of 6-Chloro-2-chromanone within specific cellular compartments can also influence its activity and function.
Subcellular Localization
The subcellular localization of 6-Chloro-2-chromanone plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, chromanone derivatives have been observed to localize within the mitochondria, where they can influence mitochondrial function and energy production . The subcellular distribution of 6-Chloro-2-chromanone can affect its interactions with biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-chroman-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-hydroxyacetophenone with chloroacetyl chloride in the presence of a base, followed by cyclization to form the chromanone ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-chroman-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the chromanone to its corresponding chromone derivative.
Reduction: Reduction reactions can yield chromanol derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Chromone derivatives.
Reduction: Chromanol derivatives.
Substitution: Various substituted chromanones depending on the nucleophile used.
Scientific Research Applications
6-Chloro-chroman-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: The compound exhibits potential therapeutic properties, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: Lacks the chlorine substitution but shares the core structure.
6-Hydroxy-2-chromanone: Has a hydroxyl group instead of a chlorine atom at the 6th position.
2-Methyl-6-chloro-chromanone: Contains a methyl group at the 2nd position in addition to the chlorine atom at the 6th position.
Uniqueness
6-Chloro-chroman-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 6th position enhances its reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
6-chloro-3,4-dihydrochromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h2-3,5H,1,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMNLXQACWRZHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC2=C1C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90295781 | |
Record name | 6-Chloro-2-chromanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90295781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4377-63-3 | |
Record name | 4377-63-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105510 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chloro-2-chromanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90295781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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